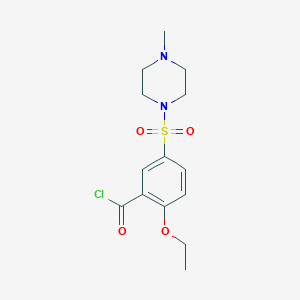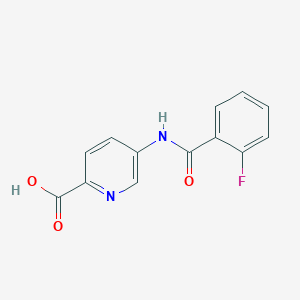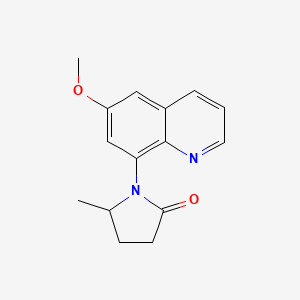
2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an ethoxy group, a piperazinyl sulfonyl group, and a benzoyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride typically involves multiple steps. One common method starts with the preparation of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid. This intermediate is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.
Catalysts: Catalysts like pyridine or triethylamine may be used to enhance reaction rates.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: The primary product of hydrolysis is 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid.
Scientific Research Applications
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cardiovascular and erectile dysfunction disorders.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride involves its interaction with specific molecular targets. The benzoyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid: This compound is a direct precursor and shares similar structural features.
Sildenafil: Known for its use in treating erectile dysfunction, sildenafil contains a similar piperazinyl sulfonyl group.
Uniqueness
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride is unique due to its reactive benzoyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C14H19ClN2O4S |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride |
InChI |
InChI=1S/C14H19ClN2O4S/c1-3-21-13-5-4-11(10-12(13)14(15)18)22(19,20)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
OMUWWVGSJXIXKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
![2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13410520.png)


![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)
![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)

